molecular formula C11H7FN4OS B1417460 1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 289651-64-5

1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1417460
CAS No.: 289651-64-5
M. Wt: 262.27 g/mol
InChI Key: LDRPZSSVJZUKJU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 1 and a mercapto (-SH) group at position 4. Its molecular formula is C₁₁H₇FN₄OS, with a molecular weight of 262.27 g/mol (CAS: 289651-72-5, MDL: MFCD09743054) . The compound is synthesized via multi-step procedures involving cyclization and substitution reactions, often starting from pyrazolo[3,4-d]pyrimidinone precursors .

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the mercapto moiety contributes to hydrogen bonding and nucleophilic reactivity, making it a candidate for enzyme inhibition studies.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPZSSVJZUKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolopyrimidinone Core

  • Starting Materials: The core is commonly synthesized from substituted hydrazines and β-dicarbonyl compounds or their derivatives.
  • Reaction Conditions: Cyclization is achieved via condensation reactions under reflux in polar solvents like ethanol or dimethylformamide (DMF), often in the presence of acids or bases to facilitate ring closure.
  • Key Intermediates: 4H-pyrazolopyrimidin-4-one derivatives are obtained through intramolecular cyclization, which is confirmed by spectroscopic analysis.

Introduction of the 4-Fluorophenyl Group

  • Method: The 4-fluorophenyl moiety is typically introduced via nucleophilic aromatic substitution or through Suzuki-Miyaura coupling.
  • Reagents: A common approach involves coupling a boronic acid derivative of 4-fluorophenyl with a halogenated precursor on the pyrimidine ring.
  • Reaction Conditions: Palladium-catalyzed cross-coupling reactions are performed under inert atmosphere at elevated temperatures (~80-100°C).

Introduction of the Mercapto Group at Position 6

  • Method: The mercapto group is generally introduced via nucleophilic substitution or thiol addition to a suitable electrophilic intermediate.
  • Reaction Conditions: Thiolation often occurs under basic conditions, with reagents such as thiourea derivatives, sodium hydrosulfide, or thiolates, at room temperature or mild heating.

Specific Preparation Routes

Route A: Cyclization Followed by Functionalization

  • Step 1: Synthesis of the pyrimidinone core via cyclization of hydrazines with β-dicarbonyl compounds.
  • Step 2: Chlorination or halogenation at the 4-position to facilitate subsequent coupling.
  • Step 3: Suzuki coupling with 4-fluorophenylboronic acid to attach the phenyl group.
  • Step 4: Thiolation at the 6-position using thiourea or sodium hydrosulfide, forming the mercapto group.

Route B: One-Pot Synthesis

  • Method: A multicomponent reaction involving hydrazines, β-dicarbonyl compounds, and 4-fluorophenyl derivatives, under reflux with catalysts, to generate the scaffold directly with the desired substituents.
  • Advantages: This method reduces steps and improves overall yield and efficiency.

Route C: Microwave-Assisted Synthesis

  • Method: Microwave irradiation accelerates cyclization and substitution reactions, providing rapid access to the target compound with high purity.
  • Conditions: Typically performed in polar solvents with catalytic amounts of acids or bases.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Reagents Conditions Advantages References
A Hydrazines + β-dicarbonyls Cyclization + halogenation + Suzuki coupling + thiolation Pd catalysts, boronic acids, thiourea Reflux, inert atmosphere High regioselectivity, good yields ,
B Hydrazines + β-dicarbonyls + 4-fluorophenyl derivatives Multicomponent reaction Catalysts (acid/base), solvents Reflux or heating Simplified, fewer steps
C Similar to A Microwave-assisted cyclization Microwave reactor, catalysts 100-200°C, short duration Rapid synthesis, high purity ,

Research Findings and Notes

  • Efficiency and Yield: The choice of method influences yield and purity. Suzuki coupling combined with thiolation generally offers high yields and regioselectivity.
  • Reaction Optimization: Catalysts such as Pd(PPh₃)₄ and conditions like inert atmospheres improve coupling efficiency.
  • Functional Group Compatibility: The synthetic routes accommodate various substituents, allowing for structural modifications for SAR studies.
  • Environmental and Safety Considerations: Microwave-assisted methods reduce reaction time and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy. Specifically, compounds similar to 1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their ability to inhibit various cancer cell lines. For instance:

  • Antiproliferative Activity : Research has shown that derivatives exhibit significant antiproliferative effects against various tumor cell lines, including lung and prostate cancer cells. The IC50 values reported for similar compounds indicate strong inhibitory effects, suggesting their potential as chemotherapeutic agents .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the vascular endothelial growth factor receptor (VEGFR) pathway .

Enzyme Inhibition

The compound has also been explored as an inhibitor of specific enzymes involved in cancer metabolism:

  • Aldehyde Dehydrogenase Inhibition : Studies have identified that pyrazolo[3,4-d]pyrimidine derivatives can inhibit aldehyde dehydrogenase isoforms (ALDH), which are associated with cancer stem cells. The inhibition of ALDH1A has been particularly noted for its potential to enhance the efficacy of existing chemotherapeutic agents .
  • Selectivity and Potency : The selectivity profile of these compounds is crucial; they exhibit minimal activity against non-target ALDH isoforms while maintaining potent inhibition against ALDH1A .

Drug Development

The structural features of this compound make it an attractive scaffold for further drug development:

  • Virtual Screening : Computational methods have been employed to optimize derivatives of this compound for improved binding affinity to target proteins involved in tumorigenesis .
  • Synthesis and Modification : Various synthetic routes have been explored to modify the pyrazolo[3,4-d]pyrimidine framework to enhance its pharmacological properties while reducing toxicity .

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study AProstate Cancer InhibitionDemonstrated IC50 values < 1 μM against PC-3 cells; effective in reducing tumor growth in vivo models.
Study BALDH InhibitionIdentified selectivity for ALDH1A over other isoforms; showed synergistic effects with conventional chemotherapy drugs.
Study CStructural OptimizationUtilized molecular docking studies to propose modifications leading to enhanced potency and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinone derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of structural analogs, focusing on substituent effects and bioactivity.

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl (1), -SH (6) C₁₁H₇FN₄OS 262.27 Enhanced metabolic stability; PDE9 inhibition potential
1-(4-Chlorophenyl)-6-mercapto analog 4-Chlorophenyl (1), -SH (6) C₁₁H₇ClN₄OS 278.72 Increased molecular weight; potential higher lipophilicity
1-Phenyl-6-mercapto analog Phenyl (1), -SH (6) C₁₁H₈N₄OS 244.27 Lower halogen effects; reduced metabolic stability
1-(3,4-Dimethylphenyl)-6-mercapto analog 3,4-Dimethylphenyl (1), -SH (6) C₁₃H₁₂N₄OS 272.33 Steric hindrance from methyl groups; altered binding kinetics
Allopurinol (Reference) None (core structure only) C₅H₄N₄O 136.11 Uric acid-lowering drug; lacks aryl/mercapto groups

Biological Activity

1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by mercapto group incorporation. Various methodologies have been explored in literature for synthesizing similar compounds, often utilizing reagents like Lawesson's reagent for thioketone formation and cyclization techniques to achieve the desired heterocyclic structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 15.6 to 125 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that derivatives showed inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating comparable efficacy to standard anti-inflammatory drugs such as diclofenac .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning its activity against kinases like p38 MAP kinase. Similar pyrazole derivatives have shown selective inhibition with IC50 values ranging from 5 to 20 nM, suggesting a promising therapeutic profile for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by various substituents on the phenyl ring and the mercapto group:

Substituent TypeEffect on Activity
Electron-withdrawing groups (e.g., -F)Generally enhance antimicrobial activity
Alkyl substitutionsCan improve lipophilicity and bioavailability
Aromatic substitutionsInfluence selectivity towards specific targets

Studies indicate that the presence of a fluorine atom on the phenyl ring significantly enhances the biological activity compared to unsubstituted phenyl derivatives .

Case Studies

  • Antimicrobial Efficacy : A study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives against Klebsiella pneumoniae and Pseudomonas aeruginosa, revealing that certain modifications led to improved potency and broader spectrum activity .
  • Inflammation Models : In vivo models of inflammation demonstrated that compounds similar to this compound exhibited significant reduction in edema and pain response in rodent models compared to controls .

Q & A

Basic: What synthetic strategies are employed to prepare 1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of 4-fluorophenylhydrazine with a substituted pyrimidine precursor. Key steps include:

  • Intermediate formation : Reaction of 4-fluorophenylhydrazine hydrochloride with ethyl ethoxymethyl cyanoacetate in isopropyl alcohol with triethylamine to form a carboxylate intermediate .
  • Cyclization : Heating the intermediate in formamide for 48 hours to achieve ring closure .
  • Thiol introduction : Thiolation via nucleophilic substitution using thiourea or sodium hydrosulfide under controlled pH (NaHCO₃ in DMF at 70°C for 2 hours) .
    Optimization : Yield improvements focus on solvent selection (DMF for solubility), temperature control (70°C minimizes side reactions), and stoichiometric ratios (excess formamide ensures complete cyclization) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and pyrimidine carbons (C=O at ~160 ppm) .
  • ESI-MS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₈FN₄OS: calculated m/z 271.05) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How does structural modification of the pyrazolo[3,4-d]pyrimidin-4-one core influence biological activity?

Methodological Answer:

  • Thiol group : The 6-mercapto substituent enhances electrophilic reactivity, enabling disulfide bond formation with cysteine residues in target enzymes (e.g., PDE5 or xanthine oxidase) .
  • 4-Fluorophenyl moiety : Fluorine’s electron-withdrawing effect increases metabolic stability and enhances π-π stacking in hydrophobic enzyme pockets .
  • Contradictions : While 6-benzyl derivatives show potent PDE5 inhibition (IC₅₀ = 90 nM), antifungal activity requires 5-(2-chloroethyl) and pyridinyl groups (EC₅₀ = 0.22 mg/L against Valsa mali) .

Advanced: What in vitro models are used to evaluate enzyme inhibitory activity, and how are IC₅₀ values determined?

Methodological Answer:

  • PDE5 inhibition : Human recombinant PDE5 is incubated with the compound and substrate (cGMP). Activity is measured via fluorescence or radioisotope-labeled cAMP/cGMP .
  • Xanthine oxidase (XO) inhibition : Spectrophotometric monitoring of uric acid formation at 295 nm, with allopurinol as a positive control .
  • IC₅₀ calculation : Dose-response curves (10⁻⁹–10⁻⁴ M) are fitted to a four-parameter logistic equation using software like GraphPad Prism .

Advanced: How can electrophilic cyclization modify the thiol group for functional diversification?

Methodological Answer:

  • Thiazoline annulation : Reacting the 6-mercapto group with p-methoxyphenyltellurium trichloride under electrophilic conditions forms a thiazoline-fused heterocycle, enhancing solubility and target selectivity .
  • Optimization : Reaction at 0°C in dichloromethane with slow reagent addition minimizes over-oxidation .

Advanced: What computational methods predict target selectivity and binding interactions?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulates binding to PDE9A’s catalytic domain (PDB: 4D10), highlighting hydrogen bonds with Gln453 and hydrophobic interactions with Phe456 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, calculating RMSD (<2 Å indicates stable binding) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors aligned with PDE9A’s metal-binding site) .

Advanced: What in vivo models assess cognitive effects, and how are pharmacokinetic parameters measured?

Methodological Answer:

  • Rodent models : PF-04447943 (a PDE9A inhibitor analog) is tested in Morris water maze for spatial memory improvement. Dose ranges: 1–10 mg/kg (oral) .
  • Pharmacokinetics : Plasma concentrations are quantified via LC-MS/MS. Key parameters:
    • Cmax : 1.2 µM at 2 hours (rats).
    • : 4.5 hours .
  • BBB penetration : Brain-to-plasma ratio (>0.3) measured by microdialysis .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., formamide) .
  • Waste disposal : Neutralize acidic/basic residues before incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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